Welcome to the BenchChem Online Store!
molecular formula C15H22N2O3 B1588922 Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate CAS No. 90606-75-0

Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate

Cat. No. B1588922
M. Wt: 278.35 g/mol
InChI Key: MGMUWLOVHGXEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08383620B2

Procedure details

To a solution of nBuLi (2.5 m in hexanes, 2.00 mL) at −50° C. was added 2-bromopyridine (780 mg) in dry ether (10 mL). After 10 minutes an ethereal solution of BOC-piperidone (1.16 g) was added and the reaction mixture was gradually warmed to room temperature. After 1 hour, the reaction mixture was quenched with ammonium chloride solution, extracted with ether, dried (MgSO4) and the solvent removed in vacuo to yield an oil which was purified using flash chromatography to yield 4′-Hydroxy-3′,4′,5′,6′-tetrahydro-2′H-[2,4′]bipyridinyl-1′-carboxylic acid tert-butyl ester. Cleavage of the BOC group with HCl yielded 2′,3′,5′,6′-tetrahydro-1′H-[2,4]bipyridinyl-4′-ol.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[C:13]([N:20]1[CH2:25][CH2:24][CH2:23][CH2:22][C:21]1=O)([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].CC[O:29]CC>>[C:16]([O:15][C:13]([N:20]1[CH2:25][CH2:24][C:23]([OH:29])([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[CH2:22][CH2:21]1)=[O:14])([CH3:19])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
780 mg
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
1.16 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C(CCCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oil which
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Details
Reaction Time
1 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.